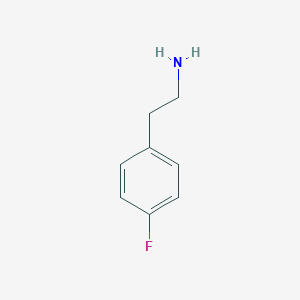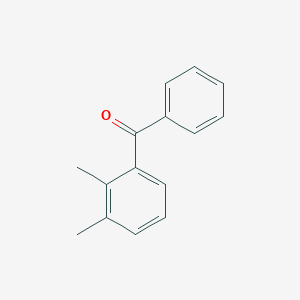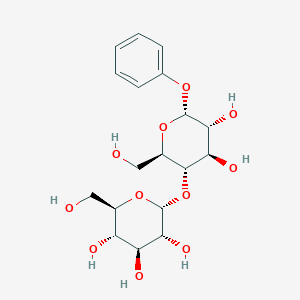
Phenylmaltoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylmaltoside is a type of detergent that is commonly used in scientific research. It is a non-ionic detergent that is synthesized from maltose and phenol. Phenylmaltoside is used in various biochemical and biophysical studies due to its ability to solubilize membrane proteins and lipids.
Wirkmechanismus
Phenylmaltoside acts by disrupting the hydrophobic interactions between membrane proteins and lipids. It has a hydrophobic tail that inserts into the lipid bilayer and a hydrophilic head that interacts with water molecules. This allows phenylmaltoside to form micelles around membrane proteins and lipids, solubilizing them in an aqueous solution.
Biochemische Und Physiologische Effekte
Phenylmaltoside has been shown to have minimal effects on the biochemical and physiological properties of membrane proteins and lipids. It does not denature or alter the conformation of membrane proteins, making it an ideal detergent for protein purification and structural analysis. Phenylmaltoside has also been shown to have minimal effects on the activity of enzymes and other biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
Phenylmaltoside has several advantages over other detergents used in scientific research. It has a low critical micelle concentration (CMC), which means that it can solubilize membrane proteins and lipids at low concentrations. It is also stable over a wide range of pH and temperature conditions, making it suitable for use in various lab experiments. However, phenylmaltoside has some limitations, such as its high cost compared to other detergents and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of phenylmaltoside in scientific research. One area of research is the development of new derivatives of phenylmaltoside with improved properties such as increased solubility and lower cost. Another area of research is the use of phenylmaltoside in the study of membrane proteins and lipids in vivo. This would involve the development of new methods for the delivery of phenylmaltoside to living cells and tissues. Additionally, phenylmaltoside could be used in the development of new drug delivery systems for the treatment of various diseases.
Synthesemethoden
Phenylmaltoside is synthesized by reacting maltose with phenol in the presence of an acid catalyst. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The product is then purified by chromatography to obtain pure phenylmaltoside.
Wissenschaftliche Forschungsanwendungen
Phenylmaltoside is widely used in scientific research as a detergent to solubilize membrane proteins and lipids. It is used in various biochemical and biophysical studies such as protein purification, crystallization, and structural analysis. Phenylmaltoside is also used in electron microscopy studies to visualize membrane proteins and lipids.
Eigenschaften
CAS-Nummer |
1175-37-7 |
|---|---|
Produktname |
Phenylmaltoside |
Molekularformel |
C18H26O11 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O11/c19-6-9-11(21)12(22)14(24)18(27-9)29-16-10(7-20)28-17(15(25)13(16)23)26-8-4-2-1-3-5-8/h1-5,9-25H,6-7H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1 |
InChI-Schlüssel |
TYALKKBMRDZWLW-LTHBGAKLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Andere CAS-Nummern |
1175-37-7 |
Synonyme |
phenyl-alpha-D-maltoside phenylmaltoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



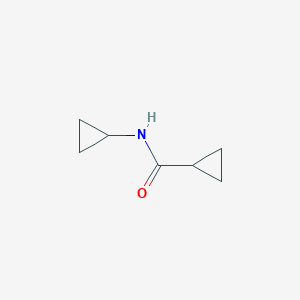
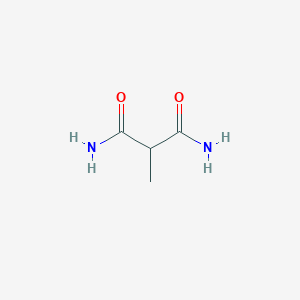
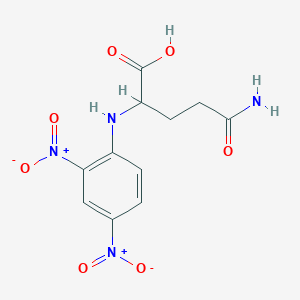
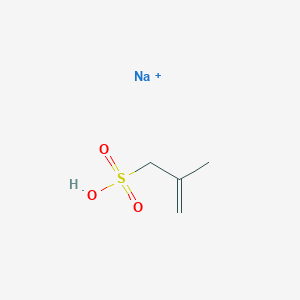
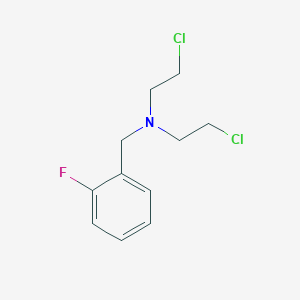
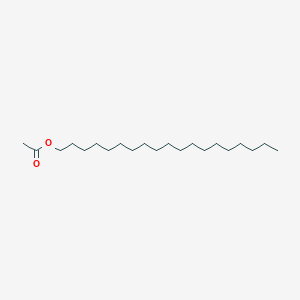
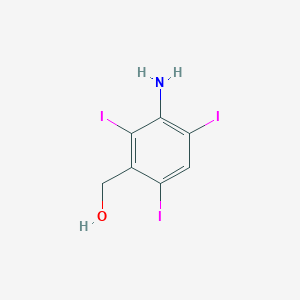
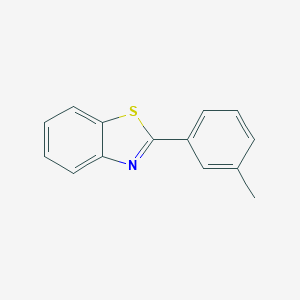
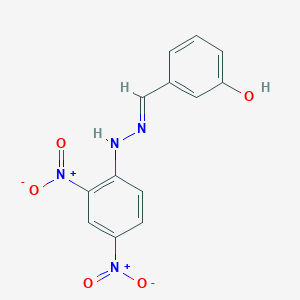
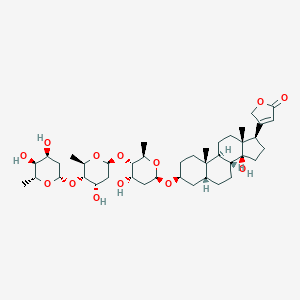
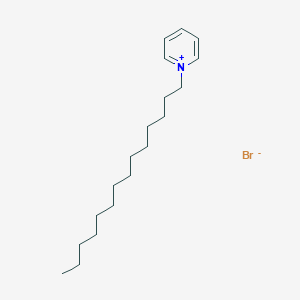
![N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline](/img/structure/B75467.png)
